molecular formula C16H14ClFOS B1324875 2'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-61-8

2'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone

Cat. No. B1324875
CAS RN: 898781-61-8
M. Wt: 308.8 g/mol
InChI Key: KYPBCVYFFOCUDK-UHFFFAOYSA-N
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Description

2-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone, commonly known as CFTMP, is a synthetic organic compound that has been studied for its potential applications in the medical and scientific research fields. CFTMP is a derivative of propiophenone, a type of aromatic ketone, and is composed of a chlorine atom, a fluorine atom, and a thiomethylphenyl group. This compound has been studied for its ability to act as a reagent in organic synthesis and as a precursor in the production of pharmaceuticals and other compounds. Additionally, CFTMP has been observed to exhibit a variety of biochemical and physiological effects and has been used in laboratory experiments to study the effects of various substances on the body. Additionally, it will discuss potential future directions for the use of CFTMP in scientific research.

Scientific Research Applications

Crystallography and Molecular Interactions

Research on derivatives of 1,2,4-triazoles, including chloro and fluoro derivatives, focuses on their crystal structures and intermolecular interactions. These studies involve characterizing different types of interactions, such as C–H⋯O, C–H⋯SC, and C–H⋯π, which are crucial in understanding the molecular assembly and potential applications in material science (Shukla et al., 2014).

Polymer Chemistry

Significant research has been conducted in the field of polymer chemistry, where halogen ring-disubstituted propenoates, including chloro and fluoro derivatives, are synthesized and copolymerized with styrene. These studies are essential for understanding the composition, structure, and thermal properties of novel copolymers, which have applications in materials science and engineering (Savittieri et al., 2022; Hussain et al., 2019).

Liquid Crystal Technology

In the context of liquid crystal technology, fluoro-substituted phenols have been used to promote photoalignment of liquid crystals. This is particularly relevant for the development of liquid crystal displays (LCDs), where the alignment material's molecular structure significantly impacts the performance and quality of the display (Hegde et al., 2013).

Quantum Chemical Studies

Quantum chemical studies have been conducted on chloro and fluoro derivatives to understand their molecular geometry and chemical reactivity. These studies are pivotal in identifying chemically active sites in compounds, which can have implications in various fields like drug design and materials engineering (Satheeshkumar et al., 2017).

Organic Electronics and Optoelectronics

Research on fluorinated thiophene derivatives focuses on their application in organic electronics and optoelectronics, such as thin-film transistors and solar cells. Understanding the electronic properties and potential for electropolymerization of these compounds is critical for advancing technology in this field (Gohier et al., 2013).

High-Performance Polymer Synthesis

In the synthesis of high-performance polymers, studies focus on the creation of novel polymers with exceptional thermal properties and solubility. This research has applications in engineering plastics and membrane materials, potentially contributing to advancements in material science (Xiao et al., 2003).

properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(18)10-15(14)17/h2-3,5-8,10H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPBCVYFFOCUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644393
Record name 1-(2-Chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone

CAS RN

898781-61-8
Record name 1-(2-Chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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